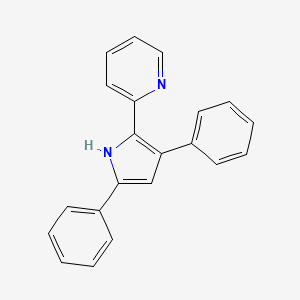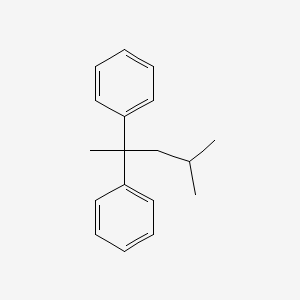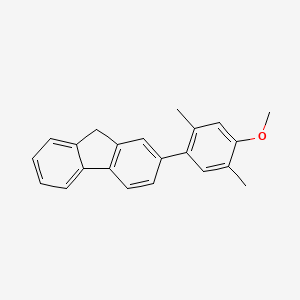![molecular formula C24H15NO B14232933 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-66-3](/img/structure/B14232933.png)
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkages between the aromatic rings. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced aromatic compounds. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Materials Science: The compound’s aromatic structure and ethynyl linkages make it a candidate for use in the development of new materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ethynyl linkages allow it to participate in π-π stacking interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but includes a formyl group instead of a methoxy group.
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has the methoxy group in a different position on the aromatic ring.
2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound also has a methoxy group, but in yet another position on the aromatic ring.
Uniqueness
The unique positioning of the methoxy group in 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can influence its chemical reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful for specific applications where these unique properties are advantageous .
Eigenschaften
CAS-Nummer |
823227-66-3 |
|---|---|
Molekularformel |
C24H15NO |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-methoxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15NO/c1-26-24-13-7-6-11-22(24)17-16-20-9-3-2-8-19(20)14-15-21-10-4-5-12-23(21)18-25/h2-13H,1H3 |
InChI-Schlüssel |
FAHUXVFMWUZPPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
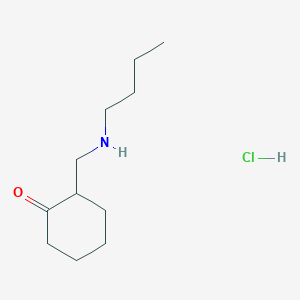
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
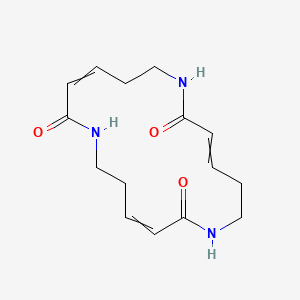
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)

![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
